(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid
Description
Contextualization of the Imidazo[1,2-A]pyridine (B132010) Scaffold in Chemical Sciences
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in drug discovery and materials science. This fused bicyclic structure, consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring, is a cornerstone of numerous biologically active compounds.
The exploration of imidazo[1,2-a]pyridine chemistry dates back over a century, with initial synthetic efforts laying the groundwork for a now burgeoning field of research. Early methods primarily involved the condensation of 2-aminopyridines with α-halocarbonyl compounds. Over the decades, the synthetic repertoire for accessing this scaffold has expanded dramatically, now encompassing a diverse array of methodologies. These include multicomponent reactions, transition-metal-catalyzed cross-couplings, and C-H functionalization strategies, which have allowed for the efficient and regioselective synthesis of a vast library of substituted imidazo[1,2-a]pyridines. This evolution in synthetic chemistry has been a critical enabler for the widespread investigation of their chemical and biological properties.
Fused nitrogen heterocycles, such as the imidazo[1,2-a]pyridine scaffold, are of paramount importance in modern chemical research. Their rigid, planar structures and the presence of multiple nitrogen atoms impart unique electronic and steric properties, making them ideal pharmacophores for interacting with biological targets. These structural motifs are found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. rsc.org Furthermore, their inherent fluorescence has led to their development as probes for bioimaging and sensing applications. nih.govrsc.orgescholarship.orgresearchgate.netnih.gov In materials science, these nitrogen-rich heterocycles are explored for their potential in organic light-emitting diodes (OLEDs) and as ligands in catalysis.
Rationale for Research on (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid and Related Derivatives
The specific substitution pattern of this compound, featuring a cyano group at the 8-position and an acetic acid moiety at the 2-position, presents a compelling case for its investigation.
The presence of three distinct functional groups—the imidazo[1,2-a]pyridine core, the nitrile (cyano group), and the carboxylic acid—endows this molecule with a rich chemical reactivity. The electron-withdrawing nature of the cyano group at the 8-position can influence the electronic properties of the entire heterocyclic system, potentially modulating its reactivity and photophysical characteristics. The acetic acid side chain at the 2-position provides a handle for further chemical modifications, such as amide bond formation.
Synthetically, the regioselective introduction of substituents at the 8-position of the imidazo[1,2-a]pyridine ring can be challenging. While the synthesis of the core scaffold is well-established, achieving specific substitution patterns often requires multi-step sequences and careful control of reaction conditions. The synthesis of the closely related ethyl ester, ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate, is a key step towards obtaining the title carboxylic acid. This is typically achieved through the cyclization of an appropriately substituted 2-aminopyridine (B139424) with an ethyl bromopyruvate derivative, followed by hydrolysis of the ester.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇N₃O₂ |
| Molecular Weight | 201.18 g/mol |
| CAS Number | 885275-53-6 |
The unique combination of a fluorescent core and reactive functional groups makes this compound a promising candidate for the development of chemical probes. The imidazo[1,2-a]pyridine scaffold is known to exhibit fluorescence, and the cyano group can further tune these photophysical properties. The carboxylic acid moiety allows for conjugation to other molecules, such as biomolecules or targeting ligands, to create specific probes for biological imaging or sensing applications.
As a synthetic intermediate, this compound offers multiple avenues for the construction of more complex molecules. The carboxylic acid can be readily converted into amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. The cyano group can also be transformed into other functionalities, such as amines or tetrazoles, further expanding its synthetic utility. The combination of these reactive sites makes this compound a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. For instance, the related 2-cyanomethyl derivatives of imidazo[1,2-a]pyridine have been shown to undergo various chemical transformations, highlighting the reactivity of substituents at the 2-position. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(8-cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-5-7-2-1-3-13-6-8(4-9(14)15)12-10(7)13/h1-3,6H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZDYIUAJWVLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C#N)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724325 | |
| Record name | (8-Cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-53-6 | |
| Record name | (8-Cyanoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 8 Cyano Imidazo 1,2 a Pyridin 2 Yl Acetic Acid and Its Analogs
Strategies for the Imidazo[1,2-A]pyridine (B132010) Core Construction
The construction of the imidazo[1,2-a]pyridine core is the critical step in the synthesis of this class of compounds. The primary strategies involve the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring, typically starting from a 2-aminopyridine (B139424) derivative.
Condensation reactions are a cornerstone for the synthesis of imidazo[1,2-a]pyridines, providing a direct and efficient means to assemble the bicyclic core. nih.govacs.org These reactions typically involve the coupling of a 2-aminopyridine with a partner molecule that provides the remaining two carbons of the imidazole ring.
The reaction of 2-aminopyridines with α-halocarbonyl compounds is a classical and widely used method for synthesizing imidazo[1,2-a]pyridines. bio-conferences.orgnih.gov This approach, first reported by Tschitschibabin, involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation to form the imidazole ring. acs.orgbio-conferences.org Various α-bromocarbonyls, including bromoacetaldehyde and α-bromo/chloroketones, have been employed. bio-conferences.org Notably, some of these reactions can proceed efficiently at moderate temperatures without the need for a catalyst or solvent. bio-conferences.org Ketones, such as acetophenones, can also be used in multicomponent approaches, often involving an initial in-situ generation of an α-haloketone intermediate. acs.orgorganic-chemistry.org
| Carbonyl Compound | Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| Bromoacetaldehyde | 2-Aminopyridine | 150-200 °C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| α-Bromo/chloroketones | 2-Aminopyridines | 60ºC, catalyst-free, solvent-free | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |
| Acetophenones | 2-Aminopyridines | CuI-catalyzed, aerobic oxidation | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Acetophenone (B1666503) | 2-Aminopyridine | [Bmim]Br3, Na2CO3, solvent-free | 2-Phenylimidazo[1,2-a]pyridine | nih.gov |
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like imidazo[1,2-a]pyridines in a single step, adhering to principles of atom economy and convergence. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govnih.govmdpi.combeilstein-journals.org This reaction has become a preferred methodology for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comsci-hub.se The reaction is often facilitated by a Lewis or Brønsted acid catalyst, such as scandium triflate, to enhance yields. nih.govbio-conferences.org Variations of this reaction using different catalysts, like iodine, or alternative energy sources, such as microwave irradiation, have been developed to improve efficiency and reaction times. mdpi.comnih.gov
| Amine Component | Aldehyde Component | Isonitrile Component | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Various Aldehydes | Various Isonitriles | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, Microwave irradiation | Imidazo[1,2-a]pyridine-3-amines | mdpi.com |
| 2-Aminopyridine | Aryl aldehydes | tert-Butyl isocyanide | Iodine, Room temperature | Imidazo[1,2-a]pyridine derivatives | nih.gov |
| 2-Aminopyridine | Various Aldehydes | Various Isonitriles | TFA (5 mol%), MeOH, 60 °C | Imidazo[1,2-a]-heterocycles | beilstein-journals.org |
The construction of the imidazo[1,2-a]pyridine core can also be achieved through reactions of 2-aminopyridines with unsaturated compounds like alkenes and alkynes. nih.gov Nitroolefins, for instance, can undergo a cascade reaction with 2-aminopyridines, often catalyzed by a Lewis acid such as FeCl3, to form 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org Another approach involves the reaction of 2-aminopyridines with Morita-Baylis-Hillman (MBH) nitroalkene acetates. bio-conferences.org Furthermore, three-component reactions involving 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper salts, provide a direct route to substituted imidazo[1,2-a]pyridines. organic-chemistry.org The reaction of two different alkynes with a nitrile, mediated by zirconium and nickel complexes, can also selectively produce pyridine rings, which are precursors in some synthetic routes. acs.org
| Unsaturated Substrate | Reactant(s) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nitroolefins | 2-Aminopyridines | FeCl3 | 3-Unsubstituted imidazo[1,2-a]pyridines | bio-conferences.org |
| MBH nitroalkene acetates | 2-Aminopyridines | Methanol, Room temperature | Imidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| Terminal Alkynes | 2-Aminopyridines, Aldehydes | CuI-NaHSO4•SiO2, Toluene | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Nitroolefins | Aminopyridines | CuBr, Air (oxidant) | Imidazo[1,2-a]pyridines | organic-chemistry.orgnih.gov |
Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering high efficiency, broad functional group tolerance, and often milder reaction conditions. These methods include various catalytic cycles that facilitate C-N and C-C bond formation.
Copper catalysts are particularly versatile and widely used for the synthesis of the imidazo[1,2-a]pyridine scaffold. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgrsc.orgacs.org Copper(I) salts like CuI and CuBr have been shown to effectively catalyze the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.orgnih.gov Optimization studies have identified CuBr as a highly effective catalyst for this transformation. organic-chemistry.org Copper(II) salts, such as Cu(OAc)2, are employed in three-component cascade reactions involving benzaldehydes, 2-aminopyridines, and propiolate derivatives, proceeding via aminomethylation and cycloisomerization. acs.org CuI also catalyzes the aerobic oxidative coupling of 2-aminopyridines with acetophenones and the cyclization of pyridines with ketone oxime esters. organic-chemistry.orgacs.org These copper-catalyzed methods are valued for their operational simplicity and use of inexpensive and environmentally friendly oxidants. acs.org
| Copper Catalyst | Substrates | Key Features/Conditions | Product Type | Reference |
|---|---|---|---|---|
| CuBr | Aminopyridines, Nitroolefins | One-pot, Air as oxidant, 80°C | Functionalized imidazo[1,2-a]pyridines | organic-chemistry.org |
| Cu(OAc)2 | Benzaldehydes, 2-Aminopyridines, Propiolate derivatives | Three-component cascade, Aerobic | Functionalized imidazo[1,2-a]pyridines | acs.org |
| CuI | 2-Aminopyridines, Terminal ynones, Sulfonyl azides | Three-component, One-pot | Polysubstituted imidazo[1,2-a]pyridines | rsc.org |
| CuI | Pyridine, Ketone oxime esters | Aerobic dehydrogenative cyclization | Imidazo[1,2-a]pyridines | acs.org |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic oxidative synthesis | Substituted imidazo[1,2-a]pyridines | organic-chemistry.org |
Transition Metal-Catalyzed Synthetic Routes
Palladium-Catalyzed Transformations
Palladium catalysis is a powerful tool for constructing complex organic molecules, including the imidazo[1,2-a]pyridine core. These methods often involve cross-dehydrogenative coupling (CDC) reactions, which form carbon-carbon bonds by combining two C-H bonds, offering an economical approach to synthesizing fused heterocycles. nih.gov
One notable palladium-catalyzed method is the intramolecular dehydrogenative coupling reaction for creating fused imidazo[1,2-a]pyrimidines. nih.gov While traditional cross-coupling reactions require pre-functionalized starting materials like organohalides, leading to significant waste, CDC reactions are more atom-economical. nih.gov Palladium catalysts facilitate these transformations under mild conditions with a broad substrate scope. nih.govnih.gov
Palladium acetate, Pd(OAc)₂, is a common catalyst for synthesizing C2 and C3 derivatives of imidazo[1,2-a]pyridines from the corresponding iodides. nih.gov For instance, a recyclable palladium catalyst, where palladium is immobilized on a supported ionic liquid phase, has been used effectively for the aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines to introduce a carboxamide group. nih.gov Additionally, a novel Pd(OAc)₂-catalyzed synthesis of 3-vinylimidazo[1,2-a]pyridines has been developed, proceeding through a 1,2-H shift of Pd–carbene complexes. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Palladium Catalyst | Imine and Enamine Compounds | Fused Heterocycles | Intramolecular cross-dehydrogenative coupling. nih.gov |
| Pd(OAc)₂ / Bidentate Ligands | C2 or C3 Iodides | C2 and C3 Carboxamide Derivatives | Uses CHCl₃/KOH as a CO surrogate. nih.gov |
| Recyclable Pd Catalyst | 6- or 8-Iodo Derivatives | 6- or 8-Carboxamido Derivatives | Heterogeneous catalysis with low Pd-leaching. nih.gov |
Zinc/Iodine Catalysis
Zinc and iodine-based catalytic systems offer an alternative for the synthesis of imidazo[1,2-a]pyridine derivatives. Zinc iodide (ZnI₂) has proven to be an effective catalyst for the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines and α-amino carbonyl compounds. organic-chemistry.orgresearchgate.net This method is noted for its operational simplicity, the low toxicity of the catalyst, and the ready availability of substrates. organic-chemistry.org
In a typical procedure, the reaction is carried out in isopropyl alcohol under an oxygen atmosphere at 80°C. organic-chemistry.org The addition of 4 Å molecular sieves can improve yields, which can reach up to 92%. organic-chemistry.org Compared to other Lewis acids, zinc iodide shows superior catalytic activity. organic-chemistry.org The reaction demonstrates good tolerance for various substituents on both the 2-aminopyridine and the α-amino carbonyl compound, although electron-donating groups tend to enhance yields while electron-withdrawing groups may slightly reduce them. organic-chemistry.org
Molecular iodine, often used in conjunction with other reagents or energy sources, also serves as an efficient and environmentally benign catalyst. nih.govrsc.org It has been used in three-component coupling reactions of 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions, facilitated by ultrasonication. nih.gov This approach is lauded for its high product yields (up to 96%), short reaction times, and modest catalyst loading. nih.gov A coupled organocatalytic system using flavin and iodine has also been reported for the aerobic oxidative C–N bond formation to produce imidazo[1,2-a]pyridines. acs.org
Table 2: Zinc and Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Analogs
| Catalyst | Reactants | Product | Conditions | Yield |
|---|---|---|---|---|
| ZnI₂ | 2-Aminopyridines, α-Amino Carbonyl Compounds | 3-Aminoimidazo[1,2-a]pyridines | Isopropyl alcohol, O₂, 80°C. organic-chemistry.org | Up to 92%. organic-chemistry.org |
| Molecular Iodine | 2-Aminopyridines, Acetophenones, Dimedone | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enones | Water, aerobic, ultrasound. nih.gov | Up to 96%. nih.gov |
Metal-Free and Green Chemistry Approaches
In line with the principles of green chemistry, several metal-free and environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines have been developed. These approaches aim to reduce waste, avoid toxic metal catalysts, and utilize safer solvents and reaction conditions.
Acid-Catalyzed Protocols (e.g., trifluoroacetic acid, acetic acid)
Acid-catalyzed reactions provide a straightforward route to the imidazo[1,2-a]pyridine core. Trifluoroacetic acid (TFA) has been used to catalyze the construction of these derivatives through a one-pot reaction involving sequential Groebke–Blackburn–Bienaymé and intramolecular cyclization steps under mild acidic conditions. acs.orgnih.gov
Acetic acid is another effective catalyst, particularly in three-component condensation reactions. It facilitates the formation of C–N, C–O, and C–S bonds in a one-pot approach using 2-aminopyridines, ynals, and alcohols or thiols, leading to a variety of substituted imidazo[1,2-a]pyridines. acs.orgnih.gov
Catalyst-Free Condensations
Remarkably, the synthesis of imidazo[1,2-a]pyridines can often be achieved without any catalyst at all. A highly efficient and simple method involves the condensation of α-haloketones with 2-aminopyridines without the use of a solvent or catalyst. semanticscholar.orgscielo.br This approach is environmentally benign, offering a clean reaction, high yields, and a simple workup. scielo.brdntb.gov.ua The reaction typically proceeds by heating a mixture of the 2-aminopyridine derivative and an α-bromocarbonyl compound. scielo.br
Microwave irradiation can further enhance these catalyst-free reactions, providing a rapid and clean method for the condensation of 2-aminopyridines with α-bromoketones. dntb.gov.ua Additionally, multi-component reactions (MCRs) have been developed that are catalyst-free, such as a three-component Petasis-like reaction followed by decarboxylation in one pot to functionalize the C-3 position of imidazo[1,2-a]pyridines. nih.gov
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating reactions and improving yields. A simple and rapid ultrasound-assisted method for synthesizing imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine and 2-bromoacetophenone derivatives. scispace.com This protocol works well with a variety of 2-bromoacetophenones, producing good to excellent yields in short reaction times. scispace.com The use of polyethylene glycol (PEG-400), a non-toxic and inexpensive solvent, further enhances the green credentials of this process. scispace.com
Another eco-friendly, ultrasound-assisted method uses a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water for the C–H functionalization of aryl methyl ketones. organic-chemistry.org This approach avoids metal catalysts and toxic reagents, offering mild conditions and achieving yields up to 97% in just a few minutes. organic-chemistry.org The scalability of this protocol has been demonstrated, making it a practical and sustainable alternative to conventional methods. organic-chemistry.org
Electrochemical and Mechanochemical Methods
Electrochemical synthesis represents a green and atom-economical approach to constructing and functionalizing heterocyclic compounds. rsc.org For imidazo[1,2-a]pyridines, electrochemical methods have been developed for C3-sulfonylation using sodium benzenesulfinates as the sulfonylation reagents. rsc.org This metal-free protocol is effective and straightforward, providing yields up to 94% and has been successfully scaled up. rsc.org Electrochemical methods can proceed through various mechanisms, including direct anodic oxidation, indirect oxidation, and cathodic reduction. researchgate.net
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding), offers a solvent-free alternative for synthesis. scielo.br The synthesis of 2-phenylimidazo[1,2-α]pyridine has been achieved by manually grinding 2-bromoacetophenone and 2-aminopyridine in a mortar for 30 minutes, resulting in a 77% yield without further purification. scielo.br Alternatively, using a vortex mixer with steel spheres can achieve the same transformation in just 10 minutes. scielo.br
Table 3: Summary of Metal-Free and Green Synthetic Approaches
| Method | Key Features | Example Reaction |
|---|---|---|
| Acid-Catalyzed | Uses TFA or acetic acid; mild conditions. acs.orgnih.gov | 2-Aminopyridines + Ynals + Alcohols/Thiols. acs.orgnih.gov |
| Catalyst-Free | No catalyst or solvent; high atom economy. semanticscholar.orgscielo.br | 2-Aminopyridines + α-Haloketones. semanticscholar.orgscielo.br |
| Ultrasound-Assisted | Rapid, high yields; uses green solvents like water or PEG-400. scispace.comorganic-chemistry.org | 2-Aminopyridine + 2-Bromoacetophenone in PEG-400. scispace.com |
| Electrochemical | Metal-free, atom-economical; oxidative cross-coupling. rsc.org | C3-Sulfonylation of imidazo[1,2-a]pyridines. rsc.org |
| Mechanochemical | Solvent-free; uses mechanical grinding or mixing. scielo.br | 2-Aminopyridine + 2-Bromoacetophenone. scielo.br |
Functionalization via Oxidative Transformations
Oxidative transformations are powerful tools for the C-H functionalization of heterocyclic systems, offering direct routes to introduce new functional groups without the need for pre-functionalized starting materials. organic-chemistry.org
The direct functionalization of C-H bonds on the imidazo[1,2-a]pyridine nucleus is an area of active research, providing efficient pathways to a variety of derivatives. rsc.org While significant progress has been made, these reactions predominantly target the C3 position due to its high electron density. nih.govresearchgate.net
Several methods have been developed for the oxidative C-H functionalization of imidazo[1,2-a]pyridines. One notable approach involves an iodine (I₂)/copper iodide (CuI)-mediated reaction of N-aryl enamines, which serves as a practical method for creating the imidazo[1,2-a]pyridine core through an oxidative C-N bond formation. organic-chemistry.org Another strategy employs visible light-promoted photocatalysis, which has been used for various C3-functionalizations, including perfluoroalkylation and cyanomethylation. nih.gov For instance, rose bengal can be used as a photocatalyst in aerobic oxidative cross-dehydrogenative coupling reactions. nih.gov Electrochemical methods have also been applied for oxidative C-H iodination, further highlighting the versatility of oxidative strategies. researchgate.net
Table 1: Selected Methods for Oxidative C-H Functionalization of Imidazo[1,2-a]pyridines
| Method | Reagents/Conditions | Position Functionalized | Type of Bond Formed | Ref |
|---|---|---|---|---|
| I₂/CuI Mediated | N-Aryl Enamines, I₂, CuI, Toluene | - (Core Formation) | C-N | organic-chemistry.org |
| Visible Light Photocatalysis | Rose Bengal, Visible Light, Air | C3 | C-C | nih.gov |
| Photoinduced EDA Complex | Perfluoroalkyl Iodides, Visible Light | C3 | C-CF₃ | nih.gov |
The introduction of a cyano (-C≡N) group via oxidative C-H functionalization is a valuable transformation in organic synthesis. For the imidazo[1,2-a]pyridine system, this reaction has been predominantly achieved at the C3 position.
An electrochemical approach using trimethylsilyl cyanide (TMSCN) as the cyano source has been developed for the regioselective C3-cyanation of imidazo[1,2-a]pyridines. fao.orgorganic-chemistry.org This method is notable for its use of a KH₂PO₄/K₂HPO₄ buffer, which is essential for the transformation, and it demonstrates compatibility with a wide range of substituted imidazo[1,2-a]pyridines. fao.orgorganic-chemistry.org Another effective method involves a copper-mediated oxidative C-H cyanation where ammonium iodide and dimethylformamide (DMF) serve as a non-toxic source for the cyano group. rsc.org Mechanistic studies of this copper-mediated reaction suggest a two-step process involving an initial iodination followed by cyanation. rsc.org
Table 2: Methods for Oxidative Cyanation of Imidazo[1,2-a]pyridines
| Method | Reagents/Conditions | Position Cyanated | Key Features | Ref |
|---|---|---|---|---|
| Electrochemical Cyanation | TMSCN, KH₂PO₄/K₂HPO₄ buffer, MeCN/H₂O | C3 | Metal- and oxidant-free conditions | fao.orgorganic-chemistry.org |
It is important to note that these established oxidative cyanation methods target the C3 position, whereas the title compound requires cyanation at the C8 position. The introduction of the cyano group at C8 typically follows a different, non-oxidative C-H functionalization pathway, as detailed in section 2.3.
Introduction and Manipulation of the Acetic Acid Moiety in Imidazo[1,2-A]pyridine Systems
The acetic acid side chain at the C2 position is a key structural feature of the target molecule. Its introduction is most commonly achieved by constructing the imidazo[1,2-a]pyridine ring from precursors already bearing the necessary functional group, as direct functionalization at C2 is challenging. researchgate.net
Direct functionalization of the C2-H bond of a pre-formed imidazo[1,2-a]pyridine ring is difficult. researchgate.net The C3 position is significantly more reactive towards electrophilic attack, making selective C2 functionalization a considerable synthetic hurdle. Consequently, most synthetic strategies bypass this issue by incorporating the C2 substituent during the initial ring formation.
The most prevalent and effective strategy for synthesizing C2-acetic acid derivatives of imidazo[1,2-a]pyridine involves the cyclocondensation of a 2-aminopyridine with a suitable three-carbon building block. vulcanchem.com This approach constructs the imidazole ring onto the pyridine core, simultaneously installing the desired substituent at the C2 position.
A representative route involves the reaction of a substituted 2-aminopyridine with an α-halo carbonyl compound, such as ethyl bromopyruvate. vulcanchem.com This reaction, often catalyzed by Lewis acids, first forms an intermediate that subsequently cyclizes to yield the imidazo[1,2-a]pyridine scaffold with an ethyl ester group at the C2 position. The final step is the hydrolysis of this ester to the desired carboxylic acid using standard aqueous acidic or basic conditions. vulcanchem.com This versatile method allows for the synthesis of a wide array of C2-substituted analogs by varying the starting 2-aminopyridine and the carbonyl compound.
Table 3: Representative Precursor-Based Synthesis of C2-Substituted Imidazo[1,2-a]pyridines
| Reactant 1 | Reactant 2 | Conditions | C2-Substituent Formed | Subsequent Step | Ref |
|---|---|---|---|---|---|
| 2-Aminopyridine | α-Haloketone | Condensation/Heterocyclization | Alkyl/Aryl group | - | acs.org |
| 2-Aminopyridine derivative | Ethyl bromopyruvate | Lewis acid (e.g., ZnCl₂) | -COOEt (Ethyl ester) | Hydrolysis to -COOH | vulcanchem.com |
Introduction and Reactivity of the Cyano Group at Position 8 in Imidazo[1,2-A]pyridine Systems
The synthesis of (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid requires the specific introduction of a cyano group at the C8 position of the pyridine ring. This is typically achieved on a pre-formed imidazo[1,2-a]pyridine scaffold.
A common synthetic sequence begins with the selective bromination of the C8 position using an electrophilic brominating agent like N-bromosuccinimide (NBS). vulcanchem.com The resulting 8-bromo-imidazo[1,2-a]pyridine derivative is then subjected to a transition metal-catalyzed cyanation reaction. Palladium-catalyzed reactions using copper(I) cyanide (CuCN) or sodium cyanide (NaCN) are effective for this transformation, replacing the bromine atom with the desired cyano group under inert conditions. vulcanchem.com This two-step process provides a reliable route to the 8-cyano functionality. Related transformations, such as the palladium-catalyzed aminocarbonylation of 8-iodo derivatives to form 8-carboxamides, have also been reported, demonstrating the utility of C8-halo precursors. nih.gov
The cyano group at C8 is a strong electron-withdrawing group, which influences the electronic properties of the entire heterocyclic system. vulcanchem.com In terms of reactivity, the cyano group itself can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions, or it can be reduced to an aminomethyl group. The presence of the cyano group can also activate adjacent positions towards nucleophilic substitution, although this is less common on the pyridine ring of this scaffold. The versatility of the cyano group makes it a synthetically useful handle for further derivatization. nih.gov
Regioselective Introduction of the Cyano Functionality
The introduction of a cyano group at the C-8 position of the imidazo[1,2-a]pyridine ring is a critical step in the synthesis of the target compound. While direct C-H cyanation of imidazo[1,2-a]pyridines often favors the C-3 position, regioselective synthesis of the 8-cyano derivative is typically achieved through the cyanation of a pre-functionalized precursor, most commonly an 8-halo-imidazo[1,2-a]pyridine.
Palladium-catalyzed cyanation reactions are a powerful tool for the conversion of aryl halides to aryl nitriles and are widely applicable to heterocyclic systems. nih.govnih.gov This methodology offers mild reaction conditions and a high degree of functional group tolerance. nih.gov The general approach involves the cross-coupling of an 8-bromo- or 8-iodo-imidazo[1,2-a]pyridine derivative with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. researchgate.net
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), while phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands are employed to facilitate the catalytic cycle. The reaction mechanism typically proceeds via oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the 8-cyano-imidazo[1,2-a]pyridine product.
| Aryl Halide | Cyanide Source | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | Zn(CN)₂ | Pd₂(dba)₃/dppf | DMF | 80 | Up to 95% | nih.gov |
| Aryl Chloride | K₄[Fe(CN)₆] | Pd(OAc)₂/cataCXium A | t-AmylOH | 120 | Up to 88% | researchgate.net |
| Heteroaryl Bromide | Zn(CN)₂ | Pd(OAc)₂/SPhos | DMA | 100 | Good to excellent | nih.gov |
Chemical Transformations Involving the Cyano Group
The cyano group is a versatile functional group that can be converted into a variety of other functionalities, providing access to a wide range of derivatives. researchgate.net
The hydrolysis of the 8-cyano group to an 8-carboxamide and subsequently to an 8-carboxylic acid is a key transformation in the synthesis of analogs of the target compound. More central to the synthesis of this compound is the hydrolysis of a precursor ester at the C-2 position. The synthesis of the target compound involves the hydrolysis of an ester precursor, such as ethyl (8-cyano-imidazo[1,2-a]pyridin-2-yl)acetate, to the corresponding carboxylic acid.
This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a hydroxide salt like sodium hydroxide or lithium hydroxide in a protic solvent such as methanol or ethanol, is a common method. The reaction involves the nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, leading to the formation of the carboxylate salt, which is then protonated upon acidic workup to yield the final carboxylic acid.
The cyano group at the C-8 position of the imidazo[1,2-a]pyridine ring can undergo various other chemical transformations to produce a diverse array of derivatives. For instance, the reduction of the nitrile to a primary amine (8-aminomethyl-imidazo[1,2-a]pyridine) can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This amino group can then serve as a handle for further functionalization, such as acylation or alkylation.
Another important reaction of the cyano group is its conversion into a tetrazole ring through reaction with azides, typically sodium azide in the presence of an ammonium salt. The resulting 8-(1H-tetrazol-5-yl)-imidazo[1,2-a]pyridine derivatives are of interest in medicinal chemistry as carboxylic acid bioisosteres.
Synthetic Strategies for this compound Precursors
The synthesis of the target compound necessitates the prior construction of a suitably functionalized imidazo[1,2-a]pyridine precursor. A common and effective strategy involves the synthesis of an 8-bromo-imidazo[1,2-a]pyridine with an acetic acid ester group at the C-2 position.
One reported method for the synthesis of such a precursor, ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate, starts from a substituted 2-aminopyridine. nih.gov Specifically, a 2-amino-3-bromopyridine derivative can undergo a cyclization reaction with ethyl 3-bromopyruvate to form the imidazo[1,2-a]pyridine core with the desired substituents at C-2 and C-8. nih.gov The resulting ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate can then be hydrolyzed to the corresponding carboxylic acid. nih.gov A subsequent homologation step would be required to introduce the methylene group to form the acetic acid side chain.
Alternatively, the acetic acid side chain can be introduced directly. The reaction of an 8-bromo-2-aminopyridine with a 4-haloacetoacetic ester derivative can lead to the formation of an ethyl (8-bromoimidazo[1,2-a]pyridin-2-yl)acetate precursor. This precursor is then perfectly poised for the palladium-catalyzed cyanation at the C-8 position, followed by the final ester hydrolysis to yield this compound.
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Ethyl 3-bromopyruvate | Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | 71.1 | nih.gov |
| Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | NaOH(aq) | 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Not specified | nih.gov |
Iii. Advanced Characterization and Spectroscopic Analysis of 8 Cyano Imidazo 1,2 a Pyridin 2 Yl Acetic Acid and Analogs
Structural Elucidation Techniques
Modern spectroscopic methods are indispensable for elucidating the complex structures of novel heterocyclic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information that, when combined, allows for a complete and confident assignment of the molecular structure.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts and coupling patterns that are diagnostic of the fused ring system and its substituents.
¹H NMR: The proton NMR spectrum of an (8-Cyano-imidazo[1,2-a]pyridin-2-yl)-acetic acid analog would exhibit distinct signals for the protons on the bicyclic core and the acetic acid side chain. The protons on the pyridine (B92270) ring (H-5, H-6, H-7) typically appear as a set of coupled multiplets in the aromatic region. The H-3 proton on the imidazole (B134444) ring is also characteristically observed. The methylene protons (-CH₂-) of the acetic acid group would appear as a singlet, typically deshielded by the adjacent carboxylic acid and the heterocyclic ring.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the cyano group (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The carbonyl carbon of the carboxylic acid is typically found far downfield (>170 ppm). The carbons of the imidazo[1,2-a]pyridine ring system appear in the aromatic region, with their specific shifts influenced by the electronic effects of the cyano and acetic acid substituents. For example, in various imidazo[1,2-a]pyridine derivatives, the bridgehead carbon C-8a is also a key indicator of the structure.
Table 1: Representative NMR Data for Imidazo[1,2-a]pyridine Analogs
| Compound Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazone derivatives | H-5: ~8.88 (d), H-6: ~7.01 (t), H-7: ~7.38 (t), H-8: ~7.58 (d), 2-CH₃: ~2.53 (s) mdpi.com | Data not specified mdpi.com |
| 8-aminoimidazo[1,2-a]pyridine derivatives | NH₂: ~4.5 ppm (s) iugaza.edu.ps | C=O (for 2-one): ~168 ppm iugaza.edu.ps |
| Substituted Imidazo[1,2-a]pyridines | Varied aromatic signals depending on substitution pattern researchgate.netrsc.org | Varied aromatic signals depending on substitution pattern researchgate.netresearchgate.net |
Note: The data presented are for analogous structures and serve to illustrate the expected spectral regions. Exact chemical shifts for this compound would require experimental measurement.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula. This is a critical step in confirming the identity of a newly synthesized compound like this compound. For instance, HRMS analysis of a related compound, 3-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one, yielded an m/z that was used to confirm its calculated formula of C₂₀H₁₉N₃O₂. mdpi.com
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For imidazo[1,2-a]pyridine scaffolds, characteristic fragmentation pathways often involve cleavages of the substituent groups or ring opening of the heterocyclic core. Studies on 3-phenoxy imidazo[1,2-a] pyridines have shown that characteristic fragmentation includes the homolytic cleavage of the C-O bond at the 3-position and elimination of CO, which helps to identify the core scaffold. nih.gov
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies.
For this compound, the key expected vibrational modes are:
C≡N Stretch: The cyano group exhibits a sharp, intense absorption band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. In some derivatives, this stretch has been noted around 2346 cm⁻¹. researchgate.net
C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a very strong, characteristic absorption between 1700-1760 cm⁻¹.
O-H Stretch: The hydroxyl group of the carboxylic acid results in a broad absorption band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretches.
C=C and C=N Stretches: The aromatic rings of the imidazo[1,2-a]pyridine system show several bands in the 1400-1650 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While water is a weak Raman scatterer, making it suitable for aqueous samples, the C=O stretching vibration is often weaker in Raman spectra compared to IR. ethz.chkurouskilab.com Conversely, the C≡N stretch is typically strong in both IR and Raman spectra.
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (C≡N) | IR/Raman | 2200 - 2260 | Sharp, Medium-Strong |
| Carbonyl (C=O) | IR | 1700 - 1760 | Strong |
| Hydroxyl (O-H) | IR | 2500 - 3300 | Broad, Strong |
| Aromatic C=C/C=N | IR/Raman | 1400 - 1650 | Variable |
| Aromatic C-H | IR/Raman | 3000 - 3100 | Medium-Weak |
Solid-State Structural Analysis
While spectroscopic methods define molecular connectivity, solid-state techniques like X-ray diffraction provide precise information about the three-dimensional arrangement of atoms in a crystal and the nature of intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. For imidazo[1,2-a]pyridine derivatives, X-ray crystallography has been used to confirm their planar or near-planar conformations and the connectivity of substituents. researchgate.net
The analysis of a suitable crystal of this compound would yield its unit cell parameters (a, b, c, α, β, γ) and space group, which define the crystal system. For example, a study on a different imidazo[1,2-a]pyridine derivative revealed a monoclinic crystal system with a P2(1)/n space group. researchgate.net Such data is fundamental for understanding the solid-state properties of the material.
The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions. nih.gov Understanding these interactions is crucial as they influence physical properties like melting point, solubility, and crystal morphology.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov It maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. Two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in related imidazo[1,2-a]pyridine structures, Hirshfeld analysis has been used to quantify N-H···N hydrogen bonds, C-H···π interactions, and offset π-π stacking interactions that dictate the supramolecular assembly. nih.gov The cyano group itself is known to participate in various non-covalent interactions, including acting as a hydrogen bond acceptor or engaging in tetrel bonding. mdpi.comresearchgate.net
Chromatographic and Purity Assessment Methodologies
Chromatographic techniques are pivotal in the development and quality control of imidazo[1,2-a]pyridine derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the identification and quantification of the target compound and any associated impurities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of "this compound." It offers high resolution, sensitivity, and reproducibility, making it the standard for quantitative analysis in pharmaceutical and chemical research. The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. For a compound like this compound, a reversed-phase HPLC method is commonly employed.
A typical HPLC system for this analysis would consist of a stationary phase, such as a C18 silica column, which is nonpolar. The mobile phase would be a polar mixture, often consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. The separation is based on the compound's polarity; less polar compounds interact more strongly with the C18 column and thus elute later. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components. Detection is commonly performed using a UV-Vis detector, as the imidazo[1,2-a]pyridine core exhibits strong absorbance in the UV range.
Below is a representative, hypothetical data table summarizing a typical HPLC method for the purity assessment of "this compound."
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~7.5 min |
| Purity Specification | ≥98% |
This table is a representative example of a suitable HPLC method.
Thin-Layer Chromatography (TLC) is an essential technique for the real-time monitoring of the synthesis of "this compound" and its analogs. Its primary advantages are speed, simplicity, and low cost, allowing chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of products. mdpi.com
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. mdpi.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the eluent or mobile phase. The eluent travels up the plate by capillary action, and the components of the spotted mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
For imidazo[1,2-a]pyridine derivatives, a common mobile phase is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. mdpi.com The ratio of these solvents is optimized to achieve good separation between the starting materials, intermediates, and the final product. After the solvent front has moved a sufficient distance up the plate, the plate is removed, dried, and the separated spots are visualized. The fused aromatic ring system of the imidazo[1,2-a]pyridine core allows for straightforward visualization under UV light (typically at 254 nm or 365 nm), where the compounds appear as dark spots against a fluorescent background. mdpi.com The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and helps in identifying the components of the reaction mixture.
A representative data table for TLC monitoring of a hypothetical synthesis step is provided below.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization |
| Starting Material (e.g., a 2-aminopyridine (B139424) derivative) | 3:1 | 0.65 | UV (254 nm) |
| Intermediate | 3:1 | 0.40 | UV (254 nm) |
| This compound | 1:1 | 0.25 | UV (254 nm) |
This table illustrates typical TLC results for reaction monitoring. Rf values are indicative and can vary based on specific conditions.
V. Research Applications of 8 Cyano Imidazo 1,2 a Pyridin 2 Yl Acetic Acid and Its Derivatives
Medicinal Chemistry and Drug Discovery Research
The imidazo[1,2-a]pyridine (B132010) scaffold is a versatile core for the development of new drugs with a wide spectrum of therapeutic applications. nih.gov
Identification of Pharmacological Targets and Mechanisms
Enzyme Inhibition Studies (e.g., COX isoforms, ACAT, Cholinesterases, Kinases, Hydrolases)
Derivatives of imidazo[1,2-a]pyridine have been the subject of extensive research as inhibitors of various enzymes. One significant area of investigation is their activity as cyclooxygenase (COX) inhibitors. The COX-2 enzyme is a key player in inflammation and is associated with various diseases, including cancer and neurodegenerative disorders. rjpbr.com
A series of 2-phenylimidazo[1,2-a]pyridine derivatives were designed and synthesized as potent and selective COX-2 inhibitors. researchgate.net Molecular modeling studies have shown that a methylsulfonyl group on these derivatives can fit into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues. rjpbr.com In one study, the majority of the tested compounds demonstrated significant and specific inhibitory effects on COX-2, with IC50 values ranging from 0.05 to 0.13 µM and selectivity indexes from 51.3 to 897.1. rjpbr.com
For example, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) was identified as a highly potent analgesic with an ED50 value of 12.38 mg/kg. rjpbr.com Another derivative, 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f), showed the highest potency and selectivity for COX-2 inhibition. researchgate.net
Additionally, some imidazo[1,2-a]pyridine derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), with IC50 values in the range of 0.2–50 μM. vulcanchem.com The imidazo[1,2-a]pyridine scaffold has also been explored for the development of inhibitors for other enzymes, such as dihydroorotate dehydrogenase (DHODH), a target for broad-spectrum antiviral agents. mdpi.com Furthermore, this scaffold has been utilized in the creation of potent inhibitors of platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase. nih.gov
Receptor Ligand Binding Studies (e.g., GABAA, Adenosine Receptors)
The imidazo[1,2-a]pyridine scaffold has been identified as a valuable structure for developing ligands that target various biological receptors. researchgate.net One notable area of research is its application in creating ligands for peripheral benzodiazepine receptors (PBRs). nih.gov
Three 2-phenyl-imidazo[1,2-a]pyridine derivatives, CB 34, CB 50, and CB 54, have been shown to be potent and selective ligands for PBRs. nih.gov These compounds effectively inhibited the binding of a known PBR ligand, [3H]-PK 11195, to brain and ovary membranes without significantly affecting the binding of [3H]-flunitrazepam to central benzodiazepine receptors. nih.gov This indicates their selectivity for PBRs.
Furthermore, these compounds demonstrated the ability to stimulate steroidogenesis in both the brain and periphery. nih.gov The administration of these compounds led to a dose-dependent increase in the levels of neuroactive steroids in the plasma and brain of rats. nih.gov
The imidazo[1,2-a]pyridine nucleus is also a key component of several compounds that act as selective ligands for GABAA receptors, particularly showing affinity for the α2, α3, and/or α5 subunits. google.com These compounds are being investigated for their potential in treating central nervous system conditions like anxiety and convulsions. google.com
Modulation of Biological Pathways (e.g., Neuroinflammation, PGE2 Production)
Prostaglandin E2 (PGE2) is a key mediator in neuroinflammation, with its production significantly increasing during this process. nih.gov While high levels of PGE2 are associated with pro-inflammatory responses, physiological concentrations can have anti-inflammatory effects by inhibiting the production of superoxide in microglia. nih.gov
The endocannabinoid 2-arachidonoylglycerol (2-AG) can be converted by cyclooxygenase-2 (COX-2) into prostanoids, including PGE2. frontiersin.org This conversion, known as an endocannabinoid-prostanoid switch, is performed by reactive spinal astrocytes and microglia. frontiersin.org The resulting PGE2 can then induce aberrant calcium signaling in astrocytes, which may contribute to the development and maintenance of neuroinflammation-associated issues like central sensitization. frontiersin.org
Derivatives of imidazo[1,2-a]pyridine that act as COX-2 inhibitors could potentially modulate these pathways. By inhibiting COX-2, these compounds could reduce the production of PGE2 from 2-AG, thereby mitigating the downstream effects on astroglial calcium signaling and neuroinflammation.
Development of Anti-Infectious Agents
The imidazo[1,2-a]pyridine scaffold is recognized as a promising structure for the development of new anti-infective agents. nih.govnih.gov Derivatives of this compound have shown a broad spectrum of activity against various pathogens.
Antituberculosis Activity Research
Tuberculosis (TB) remains a significant global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new drugs. researchgate.net The imidazo[1,2-a]pyridine scaffold has been extensively explored in the search for novel anti-TB agents. researchgate.netdocumentsdelivered.com
Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mtb, including MDR and XDR strains. researchgate.netacs.org High-throughput screening has identified imidazo[1,2-a]pyridines as potent inhibitors of Mtb and M. bovis BCG, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain. plos.org
One of the key targets for these compounds is the ubiquinol cytochrome C reductase (QcrB), a component of the electron transport chain. plos.org A single nucleotide polymorphism in the qcrB gene has been shown to confer resistance to these compounds, confirming QcrB as a target. plos.org
The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides are a particularly promising class of anti-TB agents. acs.org They are synthetically accessible and exhibit excellent selective potency against MDR- and XDR-TB. acs.org One such derivative, ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), has shown significant efficacy in a mouse model of TB infection, with activity comparable to the first-line anti-TB drugs isoniazid and rifampicin. nih.gov
Other imidazo[1,2-a]pyridine derivatives have been found to inhibit other essential mycobacterial enzymes, such as glutamine synthetase and 2-trans-enoyl-acyl carrier protein reductase (InhA). rsc.org
Prodrug Design and Related Investigations
The chemical structure of (8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid, particularly its carboxylic acid moiety, makes it a suitable candidate for prodrug design. Prodrugs are inactive precursors that are converted into the active drug form within the body. This strategy is often employed to improve a drug's physicochemical properties, such as solubility, or its pharmacokinetic profile, including absorption and targeted delivery.
The carboxylic acid group can be esterified to create ester prodrugs. These esters can mask the polar carboxylic acid group, potentially enhancing the molecule's ability to cross cellular membranes. Once absorbed, endogenous esterase enzymes can hydrolyze the ester bond, releasing the active carboxylic acid parent drug. This approach is a common and effective strategy in drug development. For instance, amino acid esters are frequently used to create prodrugs to improve bioavailability, sometimes by targeting specific transporters like the peptide transporter PEPT1. nih.gov
While specific prodrugs of this compound are not extensively detailed in the available literature, research on analogous structures highlights the viability of this approach. For example, in a study focused on a similar class of compounds, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, a promising prodrug candidate was identified to facilitate brain delivery. nih.gov In another investigation involving phosphonocarboxylates with an imidazo[1,2-a]pyridine ring, researchers attempted to synthesize prodrug analogs to improve their properties, although these initial attempts resulted in compounds with unsatisfactory stability under the studied conditions. frontiersin.org These investigations underscore the active interest in developing prodrugs based on the imidazo[1,2-a]pyridine scaffold to enhance therapeutic potential.
Table 1: Potential Prodrug Strategies for Carboxylic Acid-Containing Compounds
| Prodrug Strategy | Rationale | Activating Enzyme | Potential Advantage |
| Simple Esterification | Increase lipophilicity, enhance membrane permeability. | Esterases | Improved oral absorption. |
| Amino Acid Conjugation | Target peptide transporters (e.g., PEPT1) in the intestine. nih.gov | Esterases, Peptidases | Enhanced bioavailability. nih.gov |
| Phosphate Esters | Increase aqueous solubility for intravenous formulations. | Phosphatases | Improved solubility. mdpi.com |
Role as Chemical Intermediates in Advanced Synthesis
This compound is a valuable chemical intermediate used in the multistep synthesis of more complex molecules. mdpi.com Its structure contains two key reactive sites: the carboxylic acid group and the fused aromatic ring system, which can be further functionalized. The imidazo[1,2-a]pyridine core is a recognized precursor in the pharmaceutical industry, playing a vital role in drug synthesis. researchgate.net
The acetic acid side chain is particularly useful, allowing for standard carboxylic acid chemistry. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This versatility allows chemists to couple the imidazo[1,2-a]pyridine core to other molecular fragments, building complexity and tailoring the final compound's properties for specific biological targets.
Precursors for Complex Heterocyclic Systems
The imidazo[1,2-a]pyridine scaffold serves as a foundational structure for the assembly of more elaborate, often polycyclic, heterocyclic systems. nih.gov The functional handles on this compound allow it to be a starting point for creating these advanced molecular architectures.
Research has demonstrated the use of similar imidazo[1,2-a]pyridine carboxylic acids in the synthesis of diverse and complex molecules:
Peptidomimetics : The carboxylic acid group can be coupled with various amino acid derivatives to form amide bonds, leading to the creation of peptidomimetics. researchgate.net These structures mimic peptides but often have improved stability and oral bioavailability.
Fused Polycyclic Systems : Through multi-component reactions (MCRs), the imidazo[1,2-a]pyridine core can be further functionalized and cyclized to generate novel tetracyclic fused heterocycles with unique biological profiles. nih.gov
Bis-heterocyclic Compounds : The scaffold is used to synthesize molecules containing two distinct heterocyclic cores, which can lead to compounds with novel pharmacological activities. mdpi.com
The synthesis of approved drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers) is based on the imidazo[1,2-a]pyridine core, illustrating its importance as a precursor for medicinally relevant complex molecules. nih.gov
Building Blocks for Libraries of Compounds
In modern drug discovery, generating large collections, or "libraries," of structurally related compounds for high-throughput screening is a key strategy for identifying new drug leads. This compound and its derivatives are excellent building blocks for this purpose.
The imidazo[1,2-a]pyridine scaffold is well-suited for assembly using versatile synthetic methods like the Groebke–Blackburn–Bienaymé (GBB) reaction, a multi-component reaction that allows for the rapid generation of diverse derivatives from simple starting materials. nih.govbeilstein-journals.org
The structure of this compound offers multiple points of diversity for library synthesis:
The Acetic Acid Group : This site can be reacted with a large library of amines or alcohols to create a diverse set of amides or esters. chemmethod.com
The Imidazo[1,2-a]pyridine Core : The aromatic rings can be substituted at various positions, allowing for fine-tuning of the molecule's electronic and steric properties.
The Cyano Group : This group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for diversification.
This capacity for diversification makes the compound a valuable starting material for combinatorial chemistry, enabling the efficient exploration of chemical space to discover new bioactive agents. beilstein-journals.orgchemmethod.com
Q & A
Q. What are the optimized synthetic routes for (8-cyano-imidazo[1,2-a]pyridin-2-yl)-acetic acid and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For example:
- Ethyl imidazo[1,2-a]pyridin-2-yl-acetate intermediates can be synthesized via nucleophilic substitution, followed by hydrolysis to yield the acetic acid derivative. Optimized conditions include using catalytic ZnCl₂ or AlCl₃ as Lewis acids to enhance regioselectivity and yield (>85%) .
- Cyano-substitution at the 8-position is achieved via bromination followed by cyanation using CuCN or Pd-catalyzed cross-coupling. Careful control of reaction temperature (80–100°C) avoids side-product formation .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the imidazo[1,2-a]pyridine core and acetic acid side chain. For example, the acetic acid proton appears as a singlet near δ 3.8–4.2 ppm .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., cyano group orientation) and confirms hydrogen-bonding networks. Crystallization in ethanol/water mixtures often yields suitable single crystals .
- FT-IR : Key bands include C≡N stretch (2220–2240 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .
Q. How are common derivatives like acetamides or esters synthesized from this compound?
Methodological Answer:
- Acetamide derivatives : React the acetic acid with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by coupling with amines (e.g., primary/secondary amines) in dry DCM under N₂. Yields >90% are reported using Hünig’s base as a catalyst .
- Esterification : Use Fischer-Speier conditions (H₂SO₄ catalyst in ethanol) or Mitsunobu reactions for sterically hindered alcohols .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the imidazo[1,2-a]pyridine core be addressed?
Methodological Answer:
- Friedel-Crafts acylation : Use AlCl₃ as a catalyst to direct electrophilic substitution to the C-3 position. Competing C-6 substitution is minimized at low temperatures (0–5°C) .
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions at the 8-position require pre-bromination. Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) for optimal selectivity .
Q. What computational methods aid in understanding electronic properties and binding interactions?
Methodological Answer:
- DFT studies : Calculate HOMO-LUMO gaps to predict reactivity. For example, the cyano group lowers the LUMO energy, enhancing electrophilicity at C-3. B3LYP/6-31G(d) is commonly used .
- Molecular docking : Simulate interactions with biological targets (e.g., γ-hydroxybutyric acid (GHB) binding sites). AutoDock Vina with Lamarckian GA parameters identifies key hydrogen bonds with Lys274 and Asp286 residues .
Q. How can discrepancies in reported synthetic yields be resolved?
Methodological Answer:
- Parameter optimization : Vary solvent polarity (DMF vs. THF) and catalyst loading (ZnCl₂: 10–20 mol%). For example, THF increases yields by reducing side reactions in acetamide synthesis .
- By-product analysis : Use LC-MS to detect intermediates (e.g., uncyclized amines or dimerization products). Adjust stoichiometry (1:1.2 ratio of amine to α-halo ketone) to suppress impurities .
Biological and Pharmacological Research
Q. What strategies are used to evaluate cytotoxicity and target selectivity?
Methodological Answer:
- In vitro assays : Screen against MCF7 (breast), U87 (glioblastoma), and LoVo (colon) cell lines using MTT assays. IC₅₀ values for imidazo[1,2-a]pyridine-Pt(IV) conjugates range from 0.5–2.5 µM, with selectivity confirmed via TSPO binding (Ki = 1.2 nM) .
- Radioligand displacement : Use [³H]NCS-382 to assess GHB receptor affinity. Competitive binding assays require 0.1–10 µM test compound concentrations .
Q. How are metabolic stability and pharmacokinetic properties assessed?
Methodological Answer:
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 min indicates suitability for in vivo studies .
- LogP measurement : Use shake-flask method (octanol/water) or HPLC-derived logD₇.₄. Ideal values (1.5–3.5) balance solubility and membrane permeability .
Experimental Design and Safety
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
